PF-04217903 mesylate

Kinase selectivity profiling Off-target pharmacology Chemical proteomics

PF-04217903 mesylate is the definitive tool compound for c-Met pharmacological validation. Unlike multi-kinase inhibitors, its >1,000-fold selectivity over 208 kinases ensures that observed effects—proliferation inhibition, apoptosis, migration—are attributable solely to c-Met inhibition. Ideal for wild-type and mutant c-Met models, this compound avoids confounding off-target activity. Order now for unambiguous preclinical research.

Molecular Formula C20H20N8O4S
Molecular Weight 468.5 g/mol
CAS No. 956906-93-7
Cat. No. B1679679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-04217903 mesylate
CAS956906-93-7
SynonymsPF-04217903 mesylate;  PF04217903;  PF 04217903;  PF-04217903;  PF4217903;  PF-4217903;  PF 4217903.
Molecular FormulaC20H20N8O4S
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1
InChIInChI=1S/C19H16N8O.CH4O3S/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;1-5(2,3)4/h1-5,8-10,12,28H,6-7,11H2;1H3,(H,2,3,4)
InChIKeyHBEMHKVWZJTVOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-04217903 Mesylate: A Highly Selective c-Met Kinase Inhibitor for Targeted Oncology Research


PF-04217903 mesylate (CAS: 956906-93-7) is a triazolopyrazine-derived small molecule that functions as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase [1]. It was advanced to Phase I clinical evaluation by Pfizer for the treatment of solid tumors, although development was discontinued in 2011 [2]. The compound is characterized by its sub-nanomolar affinity for wild-type human c-Met (Ki = 4.8 nM) and an exceptionally narrow kinome selectivity profile, demonstrating >1,000-fold selectivity over a panel of 208 diverse kinases . This compound serves as a critical tool compound for probing HGF/c-Met signaling in preclinical oncology models.

Why PF-04217903 Mesylate Cannot Be Replaced by Other c-Met Inhibitors Without Compromising Research Integrity


c-Met kinase inhibitors exhibit markedly divergent selectivity and potency profiles that preclude simple interchange in experimental systems. While many compounds in this class (e.g., crizotinib, cabozantinib, foretinib) were developed as multi-kinase inhibitors with broad target engagement across the kinome, PF-04217903 was specifically optimized for exquisite selectivity toward c-Met [1]. This fundamental difference means that substituting PF-04217903 with a multi-targeted agent introduces confounding off-target activities that obscure the interpretation of c-Met-specific biological effects [2]. Furthermore, PF-04217903's unique binding mode in the ATP pocket—which relies critically on interactions with Tyr1230—renders it highly sensitive to specific oncogenic mutations, a vulnerability not uniformly shared by alternative inhibitors such as crizotinib [3]. Therefore, researchers investigating pure c-Met pharmacology require PF-04217903 for clean mechanistic studies, whereas experiments requiring sustained activity against mutant c-Met or broader kinase inhibition necessitate alternative compounds. The quantitative evidence below delineates these precise differentiation points.

Quantitative Differentiation Evidence for PF-04217903 Mesylate Relative to Key c-Met Inhibitor Comparators


Superior Kinome Selectivity Compared to Crizotinib and Staurosporine

PF-04217903 demonstrates greater kinome selectivity than the clinical c-Met/ALK/ROS1 inhibitor crizotinib (PF-02341066) and the pan-kinase inhibitor staurosporine. In a head-to-head biochemical screen against a panel of 208 kinases, PF-04217903 exhibited >1,000-fold selectivity for c-Met over the entire panel, whereas crizotinib displayed a broader inhibition profile with multiple off-target kinases engaged at concentrations below 100 nM [1]. This selectivity advantage is attributed to PF-04217903's unique triazolopyrazine scaffold and binding mode, which was structurally optimized to minimize interactions with non-c-Met ATP pockets [2]. The quantitative selectivity margin (>1,000-fold) for PF-04217903 substantially exceeds that of staurosporine, which is a non-selective inhibitor frequently used as a benchmark in kinase assays .

Kinase selectivity profiling Off-target pharmacology Chemical proteomics

Potency Against Wild-Type c-Met and Select Oncogenic Mutants

PF-04217903 potently inhibits wild-type human c-Met with a Ki of 4.8 nM and a mean cellular IC50 of 7.3 nM across a panel of tumor and endothelial cell lines (GTL-16, H1993, HT29) . Against specific oncogenic c-Met mutants, PF-04217903 maintains nanomolar potency: H1094R (IC50 = 3.1 nM), R988C (IC50 = 6.4 nM), T1010I (IC50 = 6.7 nM), V1092I (IC50 = 16 nM), and M1250T (IC50 = 24 nM) [1]. However, PF-04217903 is completely inactive against the Y1230C gatekeeper mutant (no activity), whereas crizotinib retains some residual activity due to distinct binding interactions with the entrance region of the ATP pocket [2]. In contrast, capmatinib (INCB28060) is reported to have a lower IC50 of 0.13 nM against wild-type c-Met in biochemical assays, but its mutant profile may differ [3].

c-Met kinase assay Oncogenic mutations IC50 profiling

In Vivo Efficacy in c-Met-Amplified Xenograft Models

In mice bearing subcutaneous GTL-16 human gastric carcinoma xenografts, PF-04217903 administered orally at doses ranging from 1 to 30 mg/kg produced dose-dependent tumor growth inhibition, with an EC50 of 13 nM for tumor suppression and an EC50 of 10 nM for inhibition of c-Met phosphorylation in tumor tissue . This in vivo efficacy is comparable to that reported for other selective c-Met inhibitors; however, PF-04217903's favorable oral pharmacokinetic properties and high selectivity differentiate it from multi-targeted agents like cabozantinib, which also inhibits VEGFR2 and can cause confounding anti-angiogenic effects in xenograft studies [1]. Notably, in head-to-head volumetric analysis in a murine prostate cancer model, cabozantinib caused significant tumor regression while PF-04217903 did not, underscoring that PF-04217903's activity is restricted to c-Met-driven models [2]. Furthermore, PF-04217903 dose-dependently reduced human IL-8 and VEGFA levels in GTL-16 and U87MG xenografts, indicating modulation of downstream tumor-secreted factors .

GTL-16 xenograft Tumor growth inhibition In vivo pharmacodynamics

Cellular Anti-Proliferative and Pro-Apoptotic Activity in c-Met-Amplified Cells

PF-04217903 exhibits potent anti-proliferative activity in c-Met-amplified human cancer cell lines. It inhibited proliferation of GTL-16 gastric carcinoma cells with an IC50 of 12 nM and H1993 non-small cell lung cancer (NSCLC) cells with an IC50 of 30 nM . Additionally, PF-04217903 induced apoptosis in GTL-16 cells with an IC50 of 31 nM, an effect associated with downregulation of phosphorylated 4E-BP1, ERK/MAPK, and PI3K/AKT pathway proteins . In comparative studies, PF-04217903's cellular potency is comparable to that of other highly selective c-Met inhibitors like capmatinib, but PF-04217903's >1,000-fold kinome selectivity provides a cleaner pharmacological profile for mechanistic studies in these cell lines [1]. In contrast, multi-targeted inhibitors such as crizotinib would engage ALK and ROS1 in addition to c-Met in these cells, complicating pathway analysis.

GTL-16 cells H1993 NSCLC Apoptosis induction

Recommended Research and Industrial Applications for PF-04217903 Mesylate Based on Differentiation Evidence


c-Met Target Validation in Cancer Cell Lines with Wild-Type or Specific Mutant c-Met

Use PF-04217903 as a clean pharmacological probe to validate c-Met dependency in cell lines harboring wild-type c-Met or mutants H1094R, R988C, T1010I, V1092I, or M1250T. Its >1,000-fold selectivity over 208 kinases ensures that observed phenotypic effects (proliferation inhibition, apoptosis, migration) are attributable to c-Met inhibition rather than off-target kinase activity. Employ at concentrations of 10–100 nM in culture based on IC50 values of 12–30 nM in sensitive lines .

In Vivo Xenograft Studies of c-Met-Driven Tumors

Utilize PF-04217903 in mouse xenograft models of c-Met-amplified cancers (e.g., GTL-16 gastric carcinoma, H1993 NSCLC) to assess tumor growth inhibition. Administer orally at 1–30 mg/kg daily to achieve dose-dependent suppression of tumor c-Met phosphorylation and growth. PF-04217903's selective profile avoids the confounding anti-angiogenic effects seen with dual c-Met/VEGFR inhibitors like cabozantinib, enabling cleaner interpretation of c-Met-specific tumor biology .

Investigating HGF/c-Met Signaling in Inflammation Resolution and Neutrophil Biology

PF-04217903 has been validated in non-oncology contexts to block HGF/MET signaling in neutrophilic inflammation models. Administer PF-04217903 to induce neutrophil apoptosis and enhance efferocytosis in murine models of gout (MSU crystal-induced) or LPS-induced pleurisy. The compound reduced histopathological scores and hypernociceptive responses at relevant doses, demonstrating its utility beyond cancer research [1].

Combinatorial Studies with Sunitinib in Resistant Tumor Models

In sunitinib-resistant EL4 and LLC tumor models, PF-04217903 alone does not inhibit tumor growth, but the combination of PF-04217903 with sunitinib significantly suppresses growth by blocking vascular expansion. This application leverages PF-04217903's selective c-Met inhibition to study mechanisms of acquired resistance to anti-angiogenic therapies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-04217903 mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.